Cupric benzoate

Beschreibung

Historical Context of Copper Carboxylate Research

The field of copper(II) carboxylate chemistry has been a subject of extensive study for decades, largely due to the diverse structures and physicochemical properties these compounds exhibit. analis.com.my A pivotal moment in this area of research occurred in 1953 with the structural elucidation of hydrated copper(II) acetate (B1210297), [Cu₂(MeCO₂)₄(H₂O)₂]. analis.com.my This discovery revealed a dimeric structure, often described as a "paddle-wheel" or "Chinese lantern" configuration, which sparked a surge of interest in similar compounds. analis.com.mymdpi.com Since this initial finding, research into copper(II) carboxylates has expanded significantly, exploring their varied applications and the fundamental principles governing their formation and behavior. analis.com.my The magnetic properties of cupric benzoate (B1203000), in particular, have been noted to depend on the method of its preparation, which has led to numerous studies to characterize its different forms. cdnsciencepub.com

Significance of Cupric Benzoate in Coordination Chemistry

This compound is a noteworthy compound in coordination chemistry due to its structural versatility. mdpi.com It typically exists as a dimeric molecule where two copper(II) ions are bridged by four benzoate ligands in a syn-syn conformation. researchgate.netmdpi.comucr.ac.cr This arrangement results in the characteristic paddle-wheel structure. researchgate.netmdpi.com The coordination sphere of each copper atom is typically a square pyramid, with four oxygen atoms from the benzoate groups forming the base and an axial ligand, often a water molecule, occupying the apex. analis.com.mymdpi.com

The axial ligands can be replaced by other molecules, such as alcohols (methanol, ethanol (B145695), propanol), pyridine (B92270) derivatives, or dimethylformamide (DMF), leading to a wide array of derivatives with tailored properties. researchgate.net The nature of the ligands, counterions, and reaction medium are all crucial factors that determine the final structure of the resulting metal benzoate complexes. mdpi.com The study of these complexes, including their formation and the various coordination modes of the benzoate ligand (monodentate, chelating, and bridging), is fundamental to designing new supramolecular structures and metal-organic frameworks (MOFs). researchgate.netmdpi.com

Scope of Advanced Research on this compound

Advanced research on this compound and its derivatives encompasses several key areas, driven by their unique structural and electronic properties.

Magnetic Properties: The dimeric nature of this compound, featuring a short Cu-Cu distance, leads to antiferromagnetic coupling between the two copper(II) centers. analis.com.mytandfonline.com This has made it a model system for studying magneto-structural correlations. Electron Paramagnetic Resonance (EPR) studies on polycrystalline samples have been employed to determine the spin Hamiltonian parameters of its triplet state. cdnsciencepub.comcdnsciencepub.com

Catalysis: Copper benzoate complexes have demonstrated catalytic activity in various organic reactions. cymitquimica.com For instance, they have been investigated for their potential role in oxidative decarboxylative coupling reactions. rsc.org Research has shown that pre-formed copper(II) benzoate complexes can be catalytically active, suggesting their intermediacy in certain catalytic cycles. rsc.org

Porous Materials and Gas Adsorption: Polymeric structures derived from this compound, such as the one-dimensional coordination polymer Cu₂(benzoate)₄(pyrazine), have been studied for their gas adsorption capabilities. acs.org These materials can exhibit structural phase transitions upon adsorption of gases like CO₂, which is of interest for gas storage and separation technologies. acs.org

Structural Diversity: Researchers continue to explore the synthesis of new this compound complexes with various ancillary ligands to create novel structures, from discrete dinuclear clusters to extended one-dimensional (1D) or three-dimensional (3D) polymeric networks. mdpi.comresearchgate.netmdpi.commdpi.com This research investigates how factors like ligand substitution and solvent choice influence the resulting architecture. mdpi.commdpi.com For example, a polymeric copper(II) carboxylate was found to stabilize a peroxo group via its apical tetrahydrofuran (B95107) ligand upon sunlight irradiation. ucr.ac.crscispace.com

Overview of Dimeric and Polymeric Copper(II) Carboxylates

Copper(II) carboxylates are well-known for forming structurally diverse compounds, which can be broadly categorized as mononuclear, binuclear (dimeric), and polynuclear (polymeric) units. researchgate.net

Dimeric Structures: The most common structural motif for copper(II) carboxylates, including this compound, is the dinuclear "paddle-wheel" complex. mdpi.comtandfonline.com In this arrangement, two copper(II) ions are bridged by four carboxylate ligands. analis.com.myresearchgate.net The coordination geometry around each copper ion is generally a distorted square pyramid or, less commonly, a distorted octahedral geometry. analis.com.mymdpi.com The axial positions of these dimers are typically occupied by solvent molecules or other ligands, which can be substituted to modify the complex's properties. mdpi.comresearchgate.net The distance between the two copper atoms is a critical parameter influencing the magnetic exchange interaction between them. mdpi.com

Polymeric Structures: Polymeric copper(II) carboxylates are formed when the dimeric paddle-wheel units or monomeric units are linked together into extended chains or networks. analis.com.my This can occur in several ways:

The carboxylate group itself can act as a bridge, linking multiple copper centers in different coordination modes (e.g., syn-anti or anti-anti). ucr.ac.crtandfonline.com

Bidentate ligands, such as pyrazine (B50134), can bridge the axial positions of two different paddle-wheel dimers, creating one-dimensional chains. acs.orgmdpi.com

Intermolecular interactions, like hydrogen bonds or π-π stacking, can also link individual complex units to form supramolecular architectures. researchgate.netresearchgate.net

The formation of either a dimeric or a polymeric structure is influenced by factors such as the steric bulk of the carboxylate ligand and the nature of any additional ligands present. researchgate.net These polymeric structures are a key focus in the design of functional materials like Metal-Organic Frameworks (MOFs). researchgate.net

Data Tables

Table 1: Selected Crystallographic Data for a this compound Derivative

This table presents data for the dimeric complex [Cu₂(PhCOO)₄(1-BuOH)₂], where 1-butanol (B46404) acts as the axial ligand.

| Parameter | Value | Reference |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 9.773(2) | researchgate.net |

| b (Å) | 10.392(2) | researchgate.net |

| c (Å) | 10.596(2) | researchgate.net |

| α (°) | 88.08(3) | researchgate.net |

| β (°) | 79.99(3) | researchgate.net |

| γ (°) | 64.95(3) | researchgate.net |

| Cu···Cu distance (Å) | 2.648(1) | researchgate.net |

Table 2: Electron Paramagnetic Resonance (EPR) Data for Polycrystalline this compound

The following Spin Hamiltonian parameters were determined for the binuclear molecule in its triplet state.

| Parameter | Value (cm⁻¹) | Reference |

| D | 0.3311 ± 0.0006 | cdnsciencepub.com, cdnsciencepub.com |

| E | 0.0147 ± 0.0003 | cdnsciencepub.com, cdnsciencepub.com |

| 2J | 333 (estimated) | cdnsciencepub.com, cdnsciencepub.com |

| gₓ | 2.048 ± 0.004 | cdnsciencepub.com, cdnsciencepub.com |

| gᵧ | 2.074 ± 0.004 | cdnsciencepub.com, cdnsciencepub.com |

| gz | 2.345 ± 0.004 | cdnsciencepub.com, cdnsciencepub.com |

Structure

3D Structure of Parent

Eigenschaften

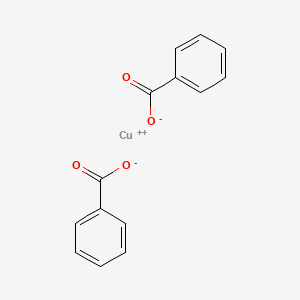

IUPAC Name |

copper;dibenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6O2.Cu/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOCHZFPBYUXMC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10CuO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20890501 | |

| Record name | Cupric benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

533-01-7 | |

| Record name | Cupric benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, copper(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cupric benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M9U62M4WK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Cupric Benzoate

Controlled Synthesis of Cupric Benzoate (B1203000) Anhydrous and Hydrates

The preparation of cupric benzoate can be achieved through several straightforward methods, often yielding different hydrated forms depending on the reaction conditions. A common laboratory-scale synthesis involves the metathesis reaction between an aqueous solution of a copper(II) salt, such as copper(II) sulfate, and a benzoate salt, like potassium or sodium benzoate. wikipedia.orgsciencemadness.org This reaction typically results in the precipitation of hydrated this compound as a pale blue solid. wikipedia.org

Another synthetic route involves the reaction of copper(II) hydroxide (B78521) or basic copper(II) carbonate with benzoic acid. nih.govgoogle.com For instance, reacting copper(II) hydroxide with benzoic acid can generate a precursor, which can then be used to synthesize more complex derivatives. nih.govcapes.gov.brresearchgate.net A method using basic copper carbonate involves reacting it with benzoic acid in a suitable solvent, such as methanol, ethanol (B145695), or isopropanol, at a temperature of 70-80°C for 2-3 hours. google.com This approach is described as a homogeneous reaction with a high yield and simple work-up. google.com

The degree of hydration of the resulting this compound is a critical aspect of its synthesis. The trihydrate, Cu(C₆H₅COO)₂·3H₂O, is a known form. ucr.ac.crdntb.gov.ua Anhydrous this compound can be prepared by heating the hydrated forms. For example, heating the trihydrate at 100°C or an ethanol adduct at 90°C can yield the anhydrous product. sciencemadness.org The structural properties of anhydrous this compound can vary depending on the preparation method and the history of the sample. um.edu.my

The structure of hydrated this compound can feature a monomeric copper(II) center bound to four water ligands and a bidentate benzoate ligand. wikipedia.orglookchem.com In contrast, the anhydrous form often adopts a dimeric "paddle-wheel" or "Chinese lantern" structure, similar to copper(II) acetate (B1210297), where two copper centers are bridged by four benzoate ligands. wikipedia.orgucr.ac.crlookchem.com

Table 1: Synthetic Methods for this compound Anhydrous and Hydrates

| Starting Materials | Reagents/Solvents | Conditions | Product | Reference(s) |

| Copper(II) sulfate, Potassium benzoate | Water | Aqueous solution | Hydrated this compound | wikipedia.org |

| Copper(II) sulfate, Sodium benzoate | Water | Aqueous solution | Hydrated this compound | sciencemadness.org |

| Copper(II) hydroxide, Benzoic acid | Ethanol | - | Cu(BZA)₂(EtOH)₀.₅ | nih.govcapes.gov.brresearchgate.net |

| Basic copper carbonate, Benzoic acid | Methanol | 70°C, 2 hours | This compound | google.com |

| This compound trihydrate | - | Heat at 100°C | Anhydrous this compound | sciencemadness.org |

Electrochemical Synthesis Approaches for this compound

Electrochemical synthesis offers a direct and convenient route to this compound. This method involves the anodic dissolution of a copper metal anode in a solution containing benzoic acid. The process has been successfully applied to a range of carboxylic acids, including benzoic acid, to produce the corresponding copper(II) carboxylates. cdnsciencepub.com

The electrochemical oxidation of copper can be carried out in solvents like acetone (B3395972) or acetonitrile (B52724) containing benzoic acid. cdnsciencepub.com This typically results in a blue solution of the copper(II) benzoate complex. The product can then be isolated by partial evaporation of the solvent. cdnsciencepub.com One of the advantages of this method is its simplicity and its applicability to a wide variety of carboxylic acids. cdnsciencepub.com However, challenges such as the deposition of copper metal on the cathode can occur, particularly when using acetonitrile as the solvent. cdnsciencepub.com The mechanism is believed to involve the initial formation of a copper(I) benzoate species at the anode, which is subsequently oxidized by the solvent to the more stable copper(II) state. cdnsciencepub.com

Hydrothermal and Solvothermal Synthetic Routes for Substituted this compound Complexes

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline coordination complexes, including those of substituted cupric benzoates. These methods involve carrying out the synthesis in a sealed vessel under elevated temperature and pressure, which can facilitate the formation of unique and thermodynamically stable structures that may not be accessible under ambient conditions.

For instance, the hydrothermal synthesis of a complex involving 2-methylbenzoic acid and 2,2'-bipyridine (B1663995) with a copper(II) source has been reported. scientific.net Similarly, a new copper(II) complex with 3-methylbenzoate (B1238549) and 2,2'-bipyridine was synthesized and crystallized from an ethanol solution. iucr.orgnih.gov These methods allow for the incorporation of various substituents on the benzoate ring, leading to a wide range of complexes with tailored properties. The choice of solvent (hydro- for water, solvo- for other solvents) and the reaction temperature are critical parameters that influence the final product's structure and dimensionality.

One-Pot Synthetic Strategies for Complex this compound Derivatives

One-pot synthesis, where multiple reactants are combined in a single reaction vessel to form a complex product, is an efficient strategy for preparing this compound derivatives. This approach minimizes waste and simplifies the synthetic procedure.

An example of a one-pot synthesis is the reaction of a copper(II) salt, a substituted benzoic acid, and a nitrogen-donor ligand in a suitable solvent system. For example, a complex of copper(II) with 3-methylbenzoate and 2,2'-bipyridine was formed by reacting 3-methylbenzoic acid, sodium hydroxide, copper(II) nitrate (B79036), and 2,2'-bipyridine in a water/ethanol mixture. iucr.orgnih.gov Similarly, a dinuclear copper(II) complex was synthesized in high yield from copper(II) acetate monohydrate, benzoic acid, 2,2'-bipyridine, and oxalic acid dihydrate in methanol. encyclopedia.pub These methods allow for the straightforward assembly of multicomponent coordination complexes.

Synthesis of this compound Adducts and Mixed-Ligand Complexes

This compound readily forms adducts and mixed-ligand complexes by coordinating with additional ligands, which can occupy the axial positions of the dimeric paddle-wheel structure or lead to the formation of monomeric or polymeric species.

Coordination with Nitrogen-Donor Ligands (e.g., Pyridine (B92270), Bipyridine, Phenanthroline, Benzimidazole (B57391), Nitroxides)

A vast number of mixed-ligand complexes of this compound have been synthesized with various nitrogen-donor ligands. These ligands can either coordinate to the axial positions of the paddle-wheel dimer or lead to the disruption of the dimeric structure to form new monomeric, dimeric, or polymeric complexes.

Pyridine: this compound forms adducts with pyridine, where the pyridine molecules typically occupy the axial coordination sites of the dinuclear copper(II) carboxylate core. researchgate.net

Bipyridine: 2,2'-bipyridine (bipy) is a common chelating ligand in this compound chemistry. Syntheses typically involve reacting a copper(II) salt, a benzoate source, and bipyridine. iucr.orgnih.goveurjchem.comresearchgate.net The resulting complexes, such as [Cu(bipy)(H₂O)(benzoate)₂], often exhibit a square pyramidal geometry. researchgate.net

Phenanthroline: Similar to bipyridine, 1,10-phenanthroline (B135089) (phen) forms well-defined complexes with this compound. nih.govcapes.gov.brscientific.netresearchgate.netrsc.orgresearchgate.net The reaction of copper(II) acetate dihydrate with benzoic acid and phenanthroline can yield complexes like [Cu(BZA)₂(phen)(H₂O)]. nih.govcapes.gov.br The coordination environment around the copper can be square planar or square pyramidal. researchgate.netresearchgate.net

Benzimidazole: Benzimidazole (BZDH) and its derivatives, such as thiabendazole, act as monodentate or chelating ligands in this compound complexes. nih.govcapes.gov.brresearchgate.netmdpi.com For instance, a complex with the formula [Cu(BZDH)₂(4-chlorobenzoate)₂] was synthesized by reacting copper(II) nitrate with 4-chlorobenzoic acid and benzimidazole. mdpi.com The synthesis often involves a step-wise addition of the ligands at room temperature. mdpi.com

Nitroxides: this compound complexes have been synthesized with nitroxide radicals, which are of interest for their magnetic properties. mdpi.comscirp.orgscite.airesearchgate.netscielo.br These syntheses can involve reacting a pre-formed dinuclear copper(II) carboxylate with a pyridyl nitronyl nitroxide. mdpi.com The nitroxide moiety can coordinate to the copper(II) centers, leading to interesting magnetic interactions within the resulting complex. mdpi.com

Table 2: Examples of Mixed-Ligand this compound Complexes with Nitrogen-Donors

| Nitrogen-Donor Ligand | Example Complex Formula | Synthetic Approach | Reference(s) |

| Pyridine | [Cu₂(benzoate)₄(Pyridine)₂] | Reaction of Cu(II) carboxylate with pyridine | researchgate.net |

| 2,2'-Bipyridine | [Cu(3-mb)₂(bipy)(H₂O)] | Reaction of Cu(II) salt, 3-methylbenzoic acid, and bipyridine | iucr.orgnih.gov |

| 1,10-Phenanthroline | [Cu(phen)(C₈H₇O₂)₂] | Reaction of Cu(OH)₂, 2-methylbenzoic acid, and phenanthroline | scientific.net |

| Benzimidazole | [Cu(BZDH)₂(4Clbz)₂] | Reaction of Cu(II) nitrate, 4-chlorobenzoic acid, and benzimidazole | mdpi.com |

| Nitroxide Radical | [Cu₂(caproxy)₄(4,4'-bpy)]n | Reaction of a dinuclear Cu(II) complex with a nitroxide ligand and 4,4'-bipyridine (B149096) | mdpi.com |

Advanced Structural Elucidation and Solid State Architecture of Cupric Benzoate Complexes

Single Crystal X-ray Diffraction Analysis of Cupric Benzoate (B1203000) Systems

Single-crystal X-ray diffraction is an indispensable tool for the detailed structural characterization of cupric benzoate complexes. It allows for the unambiguous determination of the coordination number and geometry of the copper(II) center, the identification of characteristic structural motifs like the paddle-wheel structure, the elucidation of polymeric and chain structures, and the various coordination modes adopted by the benzoate ligand.

The copper(II) ion in benzoate complexes exhibits a variety of coordination geometries, most commonly square planar, square pyramidal, trigonal bipyramidal, and distorted octahedral. researchgate.net The specific geometry is influenced by the nature of the additional ligands present in the coordination sphere. mdpi.com

In many mononuclear complexes, the Cu(II) center is five-coordinate. For instance, in a complex with two 4-chlorobenzoate (B1228818) anions and two benzimidazole (B57391) ligands, the copper atom displays a distorted square pyramidal geometry. mdpi.com Similarly, a five-coordinate square-pyramidal geometry is observed in a complex with 2-(diphenylphosphoryl)benzoate ligands, where the coordination sphere consists of two carboxylate oxygen atoms, two water molecules, and one dimethylformamide molecule. nih.gov The degree of distortion from ideal geometries can be quantified by the trigonality index (τ₅), where a value of 0 indicates a perfect square pyramid and 1 a perfect trigonal bipyramid. mdpi.com For example, in a binuclear complex with ortho-substituted benzoates and 2,2'-bipyridine (B1663995), both copper cations adopt a tetragonal pyramidal coordination geometry. mdpi.com

Six-coordinate distorted octahedral geometries are also prevalent, particularly in dinuclear and polymeric systems. scispace.com In a monomeric complex with 2-aminopyridine, the benzoate ligands can act as asymmetrical chelates, leading to a distorted octahedral environment around the copper ion. researchgate.net Another example is a complex with nicotinamide (B372718), where two bidentate benzoate groups form the equatorial plane and two nicotinamide moieties occupy the axial positions, completing the distorted octahedral coordination. researchgate.net

The coordination environment can also be influenced by the presence of different ancillary ligands. In complexes containing diimines like 1,10-phenanthroline (B135089) or 2,2'-bipyridine, the Cu(II) ion's coordination sphere includes nitrogen atoms from these ligands, and can also incorporate oxygen atoms from water molecules, alcohols, or nitrate (B79036) ions. mdpi.com

Table 1: Selected Coordination Geometries of this compound Complexes

| Complex | Coordination Geometry | Ligands |

| [Cu(C₇H₄ClO₂)₂(C₇H₆N₂)₂] | Distorted square pyramidal | 4-chlorobenzoate, benzimidazole |

| [Cu(C₁₉H₁₄O₃P)₂(C₃H₇NO)(H₂O)₂] | Square pyramidal | 2-(diphenylphosphoryl)benzoate, DMF, water |

| [Cu(C₁₂H₈N₂)₂(C₇H₄BrO₂)₂] | Tetragonal pyramidal | o-bromobenzoate, 2,2'-bipyridine |

| [Cu(C₇H₅O₂)₂(C₅H₆N₂)₂] | Distorted octahedral | Benzoate, 2-aminopyridine |

| [Cu(C₇H₅O₂)₂(C₆H₆N₂O)₂] | Distorted octahedral | Benzoate, nicotinamide |

A hallmark of dinuclear cupric carboxylates is the formation of a "paddle-wheel" structure. researchgate.net This motif consists of two copper(II) ions bridged by four syn-syn carboxylate ligands. scispace.com The two copper atoms and the four inner oxygen atoms of the carboxylate groups are nearly coplanar, with the two axial positions on the copper ions typically occupied by solvent molecules or other ligands. nih.gov The Cu-Cu distance in these paddle-wheel complexes is generally in the range of 2.60 to 2.76 Å, which is indicative of a weak antiferromagnetic coupling between the two metal centers. scispace.commdpi.com

The formation of the paddle-wheel structure is a common feature in the coordination chemistry of copper(II) carboxylates and has been observed with a wide variety of substituted benzoates. nih.gov This structural motif serves as a fundamental building block for the construction of more complex supramolecular architectures.

Table 2: Structural Parameters of Selected Paddle-Wheel this compound Complexes

| Complex | Axial Ligand | Cu-Cu Distance (Å) |

| [Cu₂(C₇H₅O₂)₄(C₁₀H₉N)₂] | 6-methylquinoline | 2.6939(13) |

| [Cu₂(C₇H₄BrO₂)₄(CH₃OH)₂] | Methanol | Not specified |

| [Cu₂(C₇H₅O₂)₄(DMF)₂] | Dimethylformamide | Not specified |

| [Cu₂(C₇H₅O₂)₄(H₂O)₂] | Water | Not specified |

| [Cu₂(C₇H₅O₂)₄(1-PrOH)₂] | 1-Propanol | Not specified |

Beyond discrete mononuclear and dinuclear species, this compound complexes can form extended one-, two-, or three-dimensional structures. These polymeric and chain structures arise from the bridging capabilities of the benzoate ligand or the use of ancillary bridging ligands.

One-dimensional chains can be formed through various mechanisms. For example, a complex involving a bis-2,2'-tetrahydrofuryl peroxide moiety forms a polymeric chain where the peroxide acts as a bridging ligand between paddle-wheel units. scispace.comucr.ac.crucr.ac.cr In another instance, linear chains of hydrogen-bonded monomers of a bromobenzoate complex have been reported. nih.gov The use of bridging ligands like N,N-diethylnicotinamide can also lead to the formation of polymeric coordination chains. iucr.org

Two-dimensional networks are also observed in this compound systems. A complex with 2,4'-oxybis(benzoate) and 4,4'-bipyridine (B149096) forms a two-dimensional wave-like network. nih.gov Hydrogen bonding interactions between these layers can then extend the structure into a three-dimensional supramolecular assembly. nih.gov

The conformation of the carboxylate bridge plays a crucial role in determining the dimensionality of the resulting structure. While the syn-syn conformation typically leads to dinuclear paddle-wheel units, syn-anti and anti-anti arrangements are known to favor the formation of layered or chain structures. ucr.ac.cr

Table 3: Examples of Polymeric and Chain Structures in this compound Systems

| Complex | Bridging Ligand(s) | Dimensionality |

| [Cu₂(ben)₄·2THF-(η¹–O₂)]∞ | bis-2,2'-tetrahydrofuryl peroxide | 1D Polymeric Chain |

| [Cu(C₈H₄NO₂)₂(C₁₀H₁₄N₂O)(H₂O)]n | N,N-diethylnicotinamide | 1D Polymeric Chain |

| {[Cu(C₁₄H₈O₅)(C₁₀H₈N₂)]·H₂O}n | 2,4'-oxybis(benzoate), 4,4'-bipyridine | 2D Network |

The benzoate ligand is versatile and can adopt several coordination modes, which significantly influences the final structure of the this compound complex. The most common coordination modes include monodentate, chelating bidentate, and bridging bidentate. acs.org

In the monodentate mode, only one of the carboxylate oxygen atoms coordinates to the copper center. This is often observed in mononuclear complexes. mdpi.com For example, in a complex with 1,10-phenanthroline, the benzoate ligands are in a cis disposition and coordinate in a monodentate fashion. researchgate.net

The chelating bidentate mode involves both oxygen atoms of the carboxylate group coordinating to the same copper ion, forming a four-membered ring. This mode is less common than the bridging mode.

The bridging bidentate mode is characteristic of the paddle-wheel structure, where each carboxylate group bridges two copper centers in a syn-syn conformation. scispace.com This is the most prevalent coordination mode in dinuclear this compound complexes. Other bridging modes, such as syn-anti and anti-anti, can lead to the formation of polymeric structures. ucr.ac.cr

In some instances, mixed coordination modes of the benzoate ligand can be found within the same complex. For example, in a dinuclear zinc benzoate complex, which can serve as a structural model, two benzoate anions act as chelates while the other two bridge the metal centers. researchgate.net

Table 4: Common Coordination Modes of the Benzoate Ligand in Cupric Complexes

| Coordination Mode | Description | Typical Resulting Structure |

| Monodentate | One oxygen atom coordinates to the Cu(II) center. | Mononuclear complexes |

| Chelating Bidentate | Both oxygen atoms coordinate to the same Cu(II) center. | Mononuclear complexes |

| Bridging Bidentate (syn-syn) | Each oxygen atom coordinates to a different Cu(II) center. | Dinuclear paddle-wheel complexes |

| Bridging Bidentate (syn-anti, anti-anti) | Bridging between Cu(II) centers with different orientations. | Polymeric chains or layers |

Polymeric and Chain Structures in this compound Systems

Supramolecular Interactions in this compound Crystal Packing

Hydrogen bonding is a particularly important supramolecular interaction in this compound complexes, especially when protic solvents, water molecules, or ligands with hydrogen bond donor/acceptor groups are present. These interactions can link individual complex units into extended one-, two-, or three-dimensional networks.

In many paddle-wheel complexes with axially coordinated water or alcohol molecules, strong O-H···O hydrogen bonds are formed between the axial ligand and a carboxylate oxygen atom of an adjacent paddle-wheel unit. researchgate.net This can lead to the formation of one-dimensional chains or two-dimensional layers. For example, in a series of copper(II) benzoate dimers with different linear alcohols, the dimeric units are connected by strong O-H···O hydrogen bonds. researchgate.net

When ligands with amide groups, such as nicotinamide, are incorporated, N-H···O hydrogen bonds become significant in directing the crystal packing. researchgate.net These interactions, along with O-H···O hydrogen bonds from coordinated water molecules, can create extensive supramolecular networks. researchgate.net In a two-dimensional copper(II) coordination polymer with 2,4'-oxybis(benzoate) and 4,4'-bipyridine, the 2D layers are further connected into a 3D supramolecular structure through intermolecular O-H···O and C-H···O hydrogen bonds. nih.gov

The presence of uncoordinated carboxylate oxygen atoms can also lead to the formation of hydrogen bonds. In a mononuclear complex with 4-chlorobenzoate and benzimidazole, intermolecular hydrogen bonds form between the uncoordinated oxygen atom of the carboxylate and the N-H groups of the benzimidazole ligands. mdpi.com

Table 5: Examples of Hydrogen Bonding in this compound Complexes

| Complex | Hydrogen Bond Type(s) | Resulting Supramolecular Structure |

| [Cu₂(C₇H₅O₂)₄(ROH)₂] (R=alkyl) | O-H···O | 1D chains or 2D layers |

| {[Cu(C₁₄H₈O₅)(C₁₀H₈N₂)]·H₂O}n | O-H···O, C-H···O | 3D network |

| [Cu(C₇H₄ClO₂)₂(C₇H₆N₂)₂] | N-H···O | Extended network |

| [Cu(C₇H₅O₂)₂(C₆H₆N₂O)₂] | N-H···O | Supramolecular chains and networks |

π-π Stacking Interactions

In the solid state, the three-dimensional structures of this compound and its derivatives are significantly stabilized by π-π stacking interactions. researchgate.net These interactions occur between the aromatic rings of the benzoate ligands and other co-ligands, such as phenanthroline or bipyridine, present in the coordination sphere. nih.govrsc.orgnih.gov The geometry and energy of these interactions are crucial in defining the supramolecular architecture.

For instance, in complexes containing ligands like 1,10-phenanthroline, neighboring parallel ligands can exhibit stacking at distances of approximately 3.36 Å. mdpi.com In the crystal structure of (Benzoato-κO)bis(1,10-phenanthroline-κ2N,N′)copper(II) chloride benzoic acid disolvate, strong π⋯π stacking interactions are observed between adjacent phenanthroline ligands with a centroid-centroid distance of 3.548 (4) Å, while interchain π⋯π stacking between phenanthroline ligands and benzoic acid molecules occurs at a distance of 3.823 (5) Å. iucr.org

In a dichloridobis(propyl 4-{[1-(2-methyl-4-nitrophenyl)-1H-1,2,3-triazol-4-yl]methoxy}benzoate)copper(II) complex, stacking interactions are observed between various aromatic rings, including the triazole and propyl benzoate rings, with centroid-centroid distances of 4.009 (2) Å and slippages of 1.799 Å. iucr.org Similarly, weak π–π stacking interactions are noted as providing additional stabilization in the crystal structure of bis(2-nitrobenzoato-κO)(N,N,N′,N′-tetramethylethylenediamine-κ2 N,N′)copper(II). nih.govntu.edu.sg The presence of these interactions is often confirmed by the shape index in Hirshfeld surface analysis, where the characteristic adjacent red and blue triangles support the existence of π–π stacking between benzene (B151609) and other aromatic rings within the crystal structure. bsu.edu.az In some dimeric copper(II) complexes, such as one with 2-chloro-4-nitrobenzoic acid, π-π stacking is a key force governing the crystal packing. researchgate.net

Table 1: Examples of π-π Stacking Parameters in this compound Analogue Complexes

| Complex | Interacting Rings | Centroid-Centroid Distance (Å) | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| [Cu(phen)₂(C₆H₅COO)]Cl·2(C₆H₅COOH) | phenanthroline-phenanthroline | 3.548 (4) | - | iucr.org |

| [Cu(phen)₂(C₆H₅COO)]Cl·2(C₆H₅COOH) | phenanthroline-benzoic acid | 3.823 (5) | - | iucr.org |

| [CuCl₂(C₂₀H₂₀N₄O₅)₂] | propyl benzoate-propyl benzoate | 4.009 (2) | - | iucr.org |

| Copper(II) complex with phenanthroline | phenanthroline-phenanthroline | 3.36 | - | mdpi.com |

Note: Data is often for complexes containing benzoate derivatives or similar aromatic carboxylates and co-ligands.

C-H...π Interactions

Complementing the more dominant π-π stacking, C-H...π interactions also play a significant role in the structural consolidation of this compound complexes. researchgate.net These interactions, where a C-H bond acts as a weak hydrogen bond donor to a π-system (the aromatic ring of the benzoate ligand), contribute to the formation of extensive supramolecular networks. acs.org

Table 2: Geometric Parameters of C-H...π Interactions in a this compound Analogue

| Complex Type | Interacting Groups | Centroid-to-H Distance (Å) | Angle between Rings (°) | Reference |

|---|---|---|---|---|

| Dimeric paddle-wheel | Phenyl ring...H-C(phenyl) | 3.062 | 71.00 | researchgate.net |

Hirshfeld Surface Analysis and 2D-Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying the various intermolecular interactions within a crystal lattice. nih.govbsu.edu.az By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified, with red areas indicating contacts shorter than the van der Waals radii sum. bsu.edu.aziucr.org This analysis, combined with 2D-fingerprint plots, provides a percentage contribution for each type of intermolecular contact, offering a detailed picture of the crystal's packing forces. nih.goviucr.org

In this compound and related complexes, these analyses reveal a consistent hierarchy of interaction types. The most significant contacts are typically O···H/H···O and H···H interactions, which is expected given the abundance of oxygen and hydrogen atoms on the molecular surfaces. nih.govbsu.edu.aziucr.org

For example, in diaquabis(ethylenediamine)copper(II) bis(2-nitrobenzoate), the dominant interactions were found to be O···H/H···O (42.9%) and H···H (35.7%), followed by C···H/H···C contacts (14.2%). iucr.orgnih.govresearchgate.net A similar pattern was observed for bis(2-nitrobenzoato-κO)(N,N,N′,N′-tetramethylethylenediamine-κ2 N,N′)copper(II), where O···H/H···O contacts accounted for 44.9%, H···H for 34%, and C···H for 14.5% of the total Hirshfeld surface. nih.govntu.edu.sg

In a different complex, aqua(2,2′-bipyridine-κ2N,N′)-bis(3-methylbenzoato)-κ2O,O′;κO-copper(II), the order shifts slightly, with H···H contacts being the most abundant at 56.8%, followed by H···C/C···H (21.7%) and H···O/O···H (13.7%). iucr.org These variations highlight how the specific ligands and crystal packing arrangement influence the relative importance of different intermolecular forces. The C···H/H···C contacts, which encompass the C-H...π interactions, consistently represent a significant portion of the stabilizing forces. bsu.edu.aziucr.org

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Various this compound Analogue Complexes

| Complex | O···H/H···O (%) | H···H (%) | C···H/H···C (%) | Other (%) | Reference |

|---|---|---|---|---|---|

| Cu(en)₂(H₂O)₂₂ | 42.9 | 35.7 | 14.2 | 7.2 (C···C, C···O, N···H, N···O) | iucr.orgnih.govresearchgate.net |

| [Cu(2-NO₂Bz)₂(tmeda)] | 44.9 | 34.0 | 14.5 | - | nih.govntu.edu.sg |

| [Cu(3-MeBz)₂(bipy)(H₂O)] | 13.7 | 56.8 | 21.7 | - | iucr.org |

| Diethylnicotinamide Cu(II) Benzoate (Complex I) | 21.6 | - | 12.9 | - | bsu.edu.az |

| Diethylnicotinamide Cu(II) Benzoate (Complex II) | 25.4 | - | 19.1 | - | bsu.edu.az |

Abbreviations: en = ethylenediamine, 2-NO₂Bz = 2-nitrobenzoate, tmeda = N,N,N′,N′-tetramethylethylenediamine, 3-MeBz = 3-methylbenzoate (B1238549), bipy = 2,2′-bipyridine.

Spectroscopic Characterization and Electronic Structure Investigations of Cupric Benzoate

Vibrational Spectroscopy Studies (FTIR and Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for probing the structural characteristics of cupric benzoate (B1203000) complexes. scispace.com Analysis of the vibrational modes provides direct information on the coordination of the benzoate ligand and other associated molecules, such as water or solvent molecules. scispace.comacs.org

In the FTIR spectrum of a cupric benzoate derivative, Cu₂(ben)₄·2THF, characteristic bands are observed. scispace.com These include weak bands at 2968 cm⁻¹ and 2889 cm⁻¹ corresponding to C-H stretching, along with a series of bands in the fingerprint region that are indicative of the benzoate and tetrahydrofuran (B95107) (THF) ligands. scispace.com Specifically, strong bands at 1403 cm⁻¹, 725 cm⁻¹, and 711 cm⁻¹ are prominent features of the benzoate group. scispace.com The presence of coordinated water or hydroxyl groups is typically identified by broad vibrational stretching bands around 3430 cm⁻¹. researchgate.net Raman spectroscopy provides complementary information, for instance, identifying the ν(O–O) bond in a peroxo-containing derivative at 850 cm⁻¹, which appears as a weak signal at 853 cm⁻¹ in the IR spectrum. scispace.com

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2968 | Weak | C-H Stretching |

| 2889 | Weak | C-H Stretching |

| 1625 | Medium | Carboxylate Group |

| 1571 | Medium | Carboxylate Group |

| 1492 | Weak | Benzoate Ring |

| 1403 | Strong | Carboxylate Group |

| 1039 | Medium | THF Ligand |

| 1025 | Medium | THF Ligand |

| 725 | Strong | Benzoate Ring |

| 711 | Strong | Benzoate Ring |

The vibrational frequencies of the carboxylate group (COO⁻) are particularly sensitive to its mode of coordination with the metal ion. researchgate.net The difference (Δ) between the asymmetric (ν_asym) and symmetric (ν_sym) stretching frequencies of the carboxylate group can be used to distinguish between monodentate, bidentate chelating, and bidentate bridging coordination modes. acs.orgresearchgate.net In this compound trihydrate, there are two distinct types of benzoate groups. researchgate.netresearchgate.net The carboxyl oxygens of one type coordinate directly to the copper atoms, while the others coordinate through water molecules. researchgate.netresearchgate.netresearchgate.netresearchgate.net This structural arrangement influences the observed carboxylate stretching frequencies in the IR spectrum. acs.org For instance, in a square pyramidal complex [Cu(BZA)₂(bipy)(H₂O)], the benzoate ligands exhibit specific coordination that is reflected in their vibrational spectra. researchgate.net The analysis of these stretching frequencies is a cornerstone in correlating spectroscopic data with the detailed crystal structure of the complex. acs.orgresearchgate.net

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions

Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) range reveals information about the d-d electronic transitions of the copper(II) ion and charge-transfer bands within the complex. The position and intensity of these bands are characteristic of the coordination geometry around the Cu(II) center. For a dinuclear this compound complex, Cu₂(ben)₄·2THF, dissolved in THF, a broad absorption maximum (λ_max) is observed in the visible region at approximately 685 nm. scispace.com This absorption is attributed to d-d transitions and is responsible for the blue color of the solution. scispace.com In many copper(II) complexes, the coordination geometry is an elongated tetragonal bipyramid, which is supported by the electronic spectra. researchgate.net The UV-Vis spectra of these complexes confirm that structural changes can be minimal upon substitution, for example, in isostructural replacements in copper-containing proteins. researchgate.net

| Complex | Solvent | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

|---|---|---|---|

| Cu₂(ben)₄·2THF | THF | 685 | 201 |

Electron Paramagnetic Resonance (EPR/ESR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying paramagnetic species like Cu(II) complexes. It provides detailed information about the electronic ground state, the symmetry of the ligand field, and magnetic interactions between copper centers. researchgate.netresearchgate.net For this compound, EPR studies have been crucial in characterizing its magnetic properties, particularly its behavior as a one-dimensional antiferromagnet and in identifying dimeric species. researchgate.netresearchgate.net

The EPR spectra of copper(II) complexes are analyzed using a spin Hamiltonian, which includes terms for the electron Zeeman interaction (g-tensor), and for dimeric systems, the zero-field splitting (D and E) and exchange interaction (J) parameters. researchgate.netcsic.es For monomeric Cu(II) species, the spin Hamiltonian parameters indicate that the unpaired electron typically resides in the d(x²-y²) orbital (a ψb₁g molecular orbital), which is characteristic of an elongated tetragonal bipyramidal coordination around the copper ion. researchgate.net In dimeric copper(II) carboxylates, the observation of the Δm = 1 transitions of the triplet state in the EPR spectrum allows for the determination of the zero-field splitting parameter D. researchgate.net This parameter reflects the distortion of symmetry around the magnetic center. csic.es

EPR spectroscopy is particularly effective in identifying binuclear "paddle-wheel" structures common in copper(II) carboxylates. researchgate.net These dimeric complexes exhibit a thermally accessible triplet state (S=1) due to antiferromagnetic coupling between the two S=1/2 Cu(II) ions. researchgate.netresearchgate.net The X-band EPR spectra of such dimers are characteristic, showing signals at low and high fields (e.g., B_z1 ~ 15 mT and B_z2 ~ 580 mT) that correspond to the triplet state. researchgate.net The analysis of these spectra, often in conjunction with magnetic susceptibility measurements, confirms the presence of antiferromagnetic interactions and the stability of the binuclear unit. researchgate.netresearchgate.net The distance between the two copper ions within the dimer can also be estimated from the EPR data. researchgate.net

While detailed multifrequency EPR studies on this compound are not extensively reported in the provided context, the use of different microwave frequencies (like X-band) is standard. researchgate.net Such studies are invaluable for accurately determining spin Hamiltonian parameters. Different frequencies provide different resolutions for various spectral features, helping to disentangle complex spectra and precisely measure parameters like the g-tensor anisotropy and the zero-field splitting. In the context of this compound, which can form one-dimensional chains, EPR measurements have been instrumental in probing the quasi-1D magnetic behavior and the effects of anisotropic exchange interactions. researchgate.netresearchgate.net The technique allows for the investigation of spin dynamics and the subtle magnetic interactions that govern the system's properties. researchgate.net

Analysis of Antiferromagnetic Resonance (AFMR)

Antiferromagnetic resonance (AFMR) studies have been instrumental in characterizing the magnetic properties of this compound, particularly in its hydrated form, copper(II) benzoate trihydrate (Cu(C₆H₅COO)₂·3H₂O). This compound is recognized as a model one-dimensional linear chain antiferromagnet. researchgate.net

Research conducted below 1 K identified the Néel temperature (Tɴ), the point at which the material transitions to an antiferromagnetic state, as 0.76 K. A notable finding in these studies was the distinct coexistence of both paramagnetic and antiferromagnetic resonance signals. The analysis of the AFMR spectrum was complex, requiring the introduction of several energy terms to model the observed behavior accurately. These included isotropic exchange, symmetric and antisymmetric anisotropic exchange, as well as dipolar and dissimilar spin Zeeman energies. This comprehensive model was necessary to account for the intricacies of the spin structure and interactions within the crystal.

Furthermore, the investigations pointed to a significant spin contraction, a phenomenon attributed to one-dimensional spin fluctuations. This observation underscores the pronounced low-dimensional magnetic character of this compound trihydrate. researchgate.net The intrachain exchange interaction (J/K), a measure of the strength of the magnetic coupling between adjacent copper ions along the chain, was estimated to be -8.6 ± 1°K, further confirming its identity as a one-dimensional antiferromagnet. researchgate.netresearchgate.net

Table 1: Key AFMR Findings for Copper Benzoate Trihydrate

| Parameter | Value | Significance |

| Néel Temperature (Tɴ) | 0.76 K | Temperature of transition to the antiferromagnetic ordered state. |

| Exchange Interaction (J/K) | -8.6 ± 1 K | Quantifies the strength of the antiferromagnetic coupling along the polymer chain. researchgate.netresearchgate.net |

| Resonance Observation | Coexistence of Para- and Antiferromagnetic Signals | Indicates complex magnetic behavior near the transition temperature. |

| Analytical Model | Included Isotropic, Anisotropic, Dipolar, and Zeeman Energies | Reflects the multiple interactions governing the spin dynamics. |

| Key Phenomenon | Large Spin Contraction | Evidence of strong one-dimensional spin fluctuations. |

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with other magnetic measurement techniques like Electron Spin Resonance (ESR) and magnetic susceptibility, has been crucial in confirming the quasi-one-dimensional antiferromagnetic behavior of this compound trihydrate. researchgate.netarchive.org These studies provide insight into the local magnetic environment and spin dynamics within the compound.

A detailed investigation using solid-state ¹³C NMR was performed on a related compound, urea-loaded copper benzoate, with the formula Cu₂(C₆H₅CO₂)₄·2(urea). nih.gov This complex serves as a simplified model for more complex copper paddlewheel-based metal-organic frameworks (MOFs). nih.govresearchgate.net The study reported the paramagnetic NMR (pNMR) chemical shifts and compared them with values derived from first-principles density functional theory (DFT) computations. nih.govresearchgate.net

The experimental ¹³C NMR spectra were successfully interpreted by assuming a Boltzmann distribution between a diamagnetic open-shell singlet ground state and an excited triplet state. nih.gov This model allowed for a reasonable reproduction of the observed ¹³C chemical shift values (δ(¹³C)). nih.gov The correlation between the computed and observed data was strong, with a mean absolute deviation of less than 30 ppm over a wide chemical shift range exceeding 1100 ppm, validating the theoretical approach and the assignment of signals. nih.govresearchgate.net In paramagnetic compounds like this compound, chemical shifts can be significantly influenced by the hyperfine couplings between unpaired electrons and the atomic nuclei. researchgate.netresearchgate.net

Table 2: ¹³C NMR and DFT Computation Results for Urea-Loaded this compound

| Parameter | Finding | Details |

| Technique | Solid-State ¹³C NMR & DFT Computation | Applied to Cu₂(C₆H₅CO₂)₄·2(urea) as a model system. nih.gov |

| Theoretical Model | Boltzmann distribution (Singlet-Triplet states) | Used to calculate paramagnetic NMR chemical shifts. nih.gov |

| Chemical Shift Range | > 1100 ppm | Demonstrates the large paramagnetic influence on the carbon nuclei. nih.govresearchgate.net |

| Accuracy | < 30 ppm (Mean Absolute Deviation) | Indicates good agreement between experimental and computed ¹³C chemical shifts. nih.gov |

Magnetic Properties and Exchange Interactions in Cupric Benzoate Systems

One-Dimensional Antiferromagnetism in Cupric Benzoate (B1203000) Trihydrate

Cupric benzoate trihydrate, Cu(C₆H₅COO)₂·3H₂O, is recognized as a canonical example of a quasi-one-dimensional S=1/2 antiferromagnet. aps.orgresearchgate.netresearchgate.net Its crystal structure features chains of copper ions running parallel to the c-axis. jps.jpnanoer.net Within these chains, adjacent copper atoms are approximately 3.15 Å apart, bridged by two oxygen atoms and a Cu-O-C-O-Cu linkage, which facilitates magnetic exchange interactions along the chain. jps.jpacs.org In contrast, the interchain copper-copper distance is significantly larger at 6.98 Å, establishing the material's one-dimensional magnetic character. nanoer.net Studies using magnetic susceptibility, electron spin resonance (ESR), and specific heat measurements have confirmed that this compound behaves as an S=1/2 antiferromagnetic Heisenberg linear chain. researchgate.netnycu.edu.tw

The strength of the magnetic coupling between adjacent copper ions within a chain is quantified by the intrachain exchange interaction, J. Various studies have estimated this value for this compound trihydrate, consistently indicating an antiferromagnetic interaction. An early estimate based on magnetic susceptibility measurements over a temperature range of 4.2-300 K placed the interaction energy J/k at approximately -12.7 K. acs.org Subsequent investigations using magnetic susceptibility, magnetic torque, NMR, and ESR measurements provided a refined value of J/k = -8.6 ± 1 K. researchgate.netresearchgate.net Another study also reported an exchange interaction of J = 8.6 K, highlighting the compound's nature as an S=1/2 antiferromagnetic Heisenberg linear chain. nycu.edu.tw Inelastic neutron scattering measurements determined the exchange constant to be J = 1.57 meV. aps.org These values underscore a relatively weak but definitive antiferromagnetic coupling along the copper-ion chains.

Table 1: Intrachain Exchange Interaction (J) in this compound Trihydrate

| Estimated Value | Method/Source | Reference |

| J/k = -12.7 K | Magnetic Susceptibility | acs.org |

| J/k = -8.6 ± 1 K | Magnetic Susceptibility, Torque, NMR, ESR | researchgate.netresearchgate.net |

| J = 8.6 K | Susceptibility, ESR, Specific Heat | nycu.edu.tw |

| J = 1.57 meV | Inelastic Neutron Scattering | aps.org |

While the primary interaction in this compound trihydrate is the isotropic Heisenberg exchange, anisotropic effects play a crucial role in explaining its detailed magnetic properties. researchgate.net Initial analyses of the ESR line width at room temperature could not be explained by standard models alone, necessitating the inclusion of an anisotropic exchange effect. researchgate.netresearchgate.net Further research has identified that the system contains alternating g-tensors and a Dzyaloshinskii-Moriya (DM) interaction. researchgate.netresearchgate.net The combination of these anisotropic factors generates an effective staggered magnetic field when an external field is applied, leading to unique magnetic phenomena. researchgate.net The analysis of the angular dependence of the EPR spectra line width was performed using a model that incorporated not only the dipolar interaction but also anisotropic exchange and hyperfine interactions. nanoer.net

This compound trihydrate serves as an exemplary physical realization of a quantum spin chain, specifically an S=1/2 Heisenberg antiferromagnetic chain (AFHC). researchgate.netresearchgate.net As predicted for such systems, it does not exhibit long-range magnetic order down to very low temperatures (20 mK). researchgate.net The elementary excitations in this gapless state are known as spinons. researchgate.netresearchgate.net

A significant discovery was that the application of an external magnetic field induces an energy gap in the excitation spectrum. nycu.edu.twcapes.gov.br This field-induced gap was unexpected and has been a subject of intense theoretical and experimental investigation. capes.gov.br The behavior is well-described by the quantum sine-Gordon (SG) model, where the gap is created by the effective staggered field arising from the anisotropic interactions. researchgate.net Neutron scattering experiments have provided direct evidence for field-dependent incommensurate low-energy modes, which are characteristic soft modes predicted by Bethe ansatz and spinon-based descriptions of the S=1/2 chain. capes.gov.br

Anisotropic Exchange Effects

Magnetic Susceptibility Studies of Binuclear Cupric Benzoates

In contrast to the linear chain structure of the trihydrate, other preparations of this compound can form discrete binuclear molecules. cdnsciencepub.com These dimeric complexes exhibit different magnetic properties, which are primarily understood through the interaction between the two coupled copper(II) ions. The magnetic behavior of these binuclear systems is dominated by the energy separation between the ground spin-singlet (S=0) state and the excited spin-triplet (S=1) state. cdnsciencepub.com

The magnetic properties of binuclear copper(II) carboxylates are typically modeled using a system with a singlet ground state and a triplet excited state. cdnsciencepub.com The energy difference between these states is known as the singlet-triplet gap, which is directly related to the exchange integral, commonly denoted as 2J. cdnsciencepub.comcdnsciencepub.com Electron paramagnetic resonance (EPR) is a powerful technique for probing these systems. cdnsciencepub.comcdnsciencepub.com For a binuclear copper(II) benzoate complex, EPR studies on polycrystalline samples at multiple frequencies were used to determine the Spin Hamiltonian parameters (D, E, and g-values) that describe the triplet state. cdnsciencepub.comcdnsciencepub.com The presence of a transition at g ≈ 4.42 in some benzoate-bridged dimers is a clear indicator of spin-exchange coupling, corresponding to the forbidden |ΔMₛ| = 2 transition within the triplet state. acs.org The analysis of these singlet-triplet energy gaps provides a direct measure of the exchange interaction between the copper centers. rsc.orgresearchgate.net

In many binuclear this compound systems, the coupling between the two S=1/2 copper(II) ions is antiferromagnetic, meaning the singlet state is the ground state. scirp.orgnih.govresearchgate.net The strength of this coupling is given by the exchange parameter, J. For a binuclear this compound prepared from an acetone (B3395972) solution, magnetic susceptibility and EPR data were used to estimate the singlet-triplet separation. cdnsciencepub.comcdnsciencepub.com The exchange integral was determined to be 2J = 333 cm⁻¹, indicating a strong antiferromagnetic interaction between the two copper ions. cdnsciencepub.comcdnsciencepub.com

It is important to note that the nature and magnitude of the coupling can be significantly altered by the presence of other bridging ligands in more complex structures. For instance, binuclear copper(II) complexes with both benzoate and piperazine-based bridges exhibit weak antiferromagnetic interactions, with -2J values reported to be around 45 to 55 cm⁻¹. scispace.com Conversely, complexes featuring a (μ-hydroxo/methoxo)bis(μ-benzoato)dicopper(II) core have been found to display ferromagnetic coupling. acs.org

Table 2: Antiferromagnetic Coupling (J) in Binuclear this compound Systems

| System | Exchange Integral (2J) | Coupling Type | Reference |

| Binuclear Copper(II) Benzoate | 333 cm⁻¹ | Antiferromagnetic | cdnsciencepub.comcdnsciencepub.com |

| Binuclear Cu(II) with Benzoate & Piperazine Bridges | -45 to -55 cm⁻¹ | Antiferromagnetic | scispace.com |

| [Cu₂(OH/OMe)(O₂CPh)₂(tmen)₂]⁺ | 35.4 cm⁻¹ to 45.1 cm⁻¹ | Ferromagnetic | acs.org |

Note: The sign convention for J can vary. Here, a positive 2J value for the first entry represents the energy gap (E_triplet - E_singlet) for an antiferromagnetically coupled system. A negative 2J value in the second entry explicitly denotes antiferromagnetic coupling under the H = -2JS₁S₂ Hamiltonian.

Weak Magnetic Interactions in Polymeric Forms (Curie-Weiss Law)

In many polymeric copper(II) carboxylate complexes, the magnetic interactions between the copper(II) centers are notably weak. The magnetic susceptibility of these systems over a range of temperatures often adheres to the Curie-Weiss law. researchgate.netfrontiersin.org This law, expressed as χ = C / (T - θ), describes the magnetic susceptibility (χ) as being inversely proportional to temperature (T), where C is the Curie constant and θ is the Weiss constant. numberanalytics.com The Weiss constant provides insight into the nature of the magnetic interactions; a negative value suggests antiferromagnetic coupling, while a positive value indicates ferromagnetic interactions. numberanalytics.com

For instance, a copper(II) p-formylbenzoate complex was found to obey the Curie-Weiss law with a Curie constant C = 0.53 cm³ K mol⁻¹ and a small negative Weiss constant θ = -0.27 K. researchgate.net This indicates the presence of very weak antiferromagnetic interactions between the Cu(II) centers at low temperatures (below 7 K), while weak ferromagnetic interactions dominate at higher temperatures (7 K to 300 K). researchgate.net Similarly, a 1D copper(II)-aroylhydrazone coordination polymer exhibited a small negative Weiss constant (Θ = -3.20 K), also suggesting weak antiferromagnetic interactions between the copper ions. frontiersin.org The magnitude and sign of the Weiss constant are crucial indicators of the cooperative magnetic behavior within the polymeric structure. numberanalytics.com

Influence of Bridging Ligands on Magnetic Exchange Pathways

In certain oxalate-bridged copper(II) complexes that also contain benzoate ligands, weak ferromagnetic interactions have been observed. mdpi.comnih.gov A prime example is the dinuclear complex [{Cu(bipy)(bzt)(OH₂)}₂(μ-ox)], where the oxalate (B1200264) ligand acts as a bridge between two copper(II) centers. mdpi.comresearchgate.net Magnetic susceptibility studies of this compound revealed a weak intramolecular ferromagnetic interaction, quantified by a positive exchange coupling constant (J = +2.9 cm⁻¹). mdpi.comnih.govresearchgate.net

This ferromagnetic coupling is attributed to the principle of orbital orthogonality. mdpi.com When the magnetic dₓ²-y² orbitals of the two copper(II) ions are orthogonal to the plane of the bridging oxalate ligand, the overlap between them is effectively zero, which can lead to a weak ferromagnetic interaction. encyclopedia.pubmdpi.comkoreascience.kr The steric hindrance from bulky ancillary ligands, such as benzoate and 2,2'-bipyridine (B1663995), plays a significant role in enforcing this specific orientation of the magnetic orbitals relative to the oxalate bridge. encyclopedia.pubmdpi.com Theoretical calculations have shown a correlation between the Cu–O(axial)–C(ox) bond angle (α) and the magnetic interaction type; an angle less than 109.5° often results in ferromagnetic coupling. mdpi.com

Magneto-Structural Correlations in this compound Complexes

Magneto-structural correlation studies aim to establish relationships between the structural parameters of a complex and its magnetic properties. For dimeric copper(II) carboxylates, including those with benzoate ligands, a key factor governing the strength of the superexchange interaction is the electronic structure of the carboxylato bridge. tandfonline.comtandfonline.com The geometry around the copper centers is also crucial. tandfonline.com For instance, deformations from a square pyramidal toward a trigonal bipyramidal geometry around the copper atoms can decrease the antiferromagnetic interaction. tandfonline.comtandfonline.com

In paddle-wheel type dinuclear copper(II) carboxylates, the singlet-triplet energy separation (-2J) is a measure of the magnetic exchange interaction. tandfonline.com Studies have shown a correlation between the -2J value and the electron density on the central carbon atom of the carboxylate group; a higher electron density leads to stronger antiferromagnetic coupling. tandfonline.com Furthermore, structural parameters such as the Cu-O-Cu bond angle and the planarity of the bridging units significantly impact the magnetic exchange. For example, in a series of dinuclear copper(II) complexes with double μ-phenoxo bridges, a clear correlation between the J value and the Cu-O-Cu bond angle was established. mdpi.com Similarly, for complexes with a [Cu(μ-OR)(μ-O₂CR')Cu] core, the out-of-plane angle of the R group relative to the Cu(μ-OR)Cu plane is relevant to the magnetic behavior. rsc.org

Interdinuclear Exchange in Metal-Organic Frameworks Featuring this compound Units

Metal-Organic Frameworks (MOFs) containing this compound or other carboxylate units often feature dinuclear "paddle-wheel" structures as secondary building units (SBUs). researchgate.net Within these paddle-wheel units, the two Cu(II) ions are typically strongly antiferromagnetically coupled through four syn-syn carboxylate bridges. researchgate.netresearchgate.net This intramolecular interaction is often characterized by a large, negative exchange coupling constant (J), for example, -285 cm⁻¹ in a Cu(isophthalate)(H₂O) MOF. researchgate.net

Beyond the strong intradinuclear coupling, weaker interdinuclear magnetic exchange can occur between these paddle-wheel units, mediated by the linker molecules that connect them. researchgate.netresearchgate.net In MOFs like STAM-1 and Cu₃(btc)₂, the 1,3,5-benzenetricarboxylic linkers provide the pathway for this interdinuclear exchange. researchgate.net The presence and strength of this exchange can be detected by techniques like Electron Paramagnetic Resonance (EPR), where at higher temperatures, the fine structure associated with the isolated triplet state of the dimer collapses into a single line, indicating exchange between the S=1 spin states of neighboring paddle-wheel units. researchgate.netresearchgate.net This interdinuclear interaction can be sensitive to guest molecules within the MOF's pores, which can alter the structure and thus the magnetic pathways. researchgate.netrsc.org

Computational Chemistry and Theoretical Modeling of Cupric Benzoate

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) has become a principal method for investigating the properties of transition metal complexes like cupric benzoate (B1203000). DFT calculations are widely used to predict and analyze the geometric and electronic characteristics of these compounds.

Structural optimization is a key application of DFT. For instance, in studies of copper(II) carboxylate complexes, geometries are often optimized using hybrid functionals like B3LYP. mdpi.com This functional, combined with basis sets such as 6-311G(d,p) or LANL2DZ, has demonstrated reliability in reproducing structural properties with a good balance of computational cost and accuracy. mdpi.comresearchgate.net For a mononuclear copper(II) 4-chlorobenzoate (B1228818) complex with benzimidazole (B57391), DFT/B3LYP calculations were used to simulate and optimize the structural geometry, revealing a distorted square pyramidal geometry around the Cu(II) center. mdpi.comfigshare.com This theoretical approach allows for the detailed analysis of bond lengths and angles, which are crucial for understanding the coordination environment of the copper ion. mdpi.com

The electronic properties of cupric benzoate complexes are also extensively studied using DFT. These calculations provide fundamental information about the distribution of electrons within the molecule, which governs its chemical behavior and properties. mdpi.com

HOMO-LUMO Energy Gaps and Charge Transfer Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This energy gap is instrumental in analyzing intramolecular charge transfer (ICT), where electronic charge is transferred between different parts of a molecule upon excitation. physchemres.orgacs.org

In a study of a mononuclear copper(II) 4-chlorobenzoate complex, DFT calculations at the B3LYP/6-311G(d,p) level of theory determined the HOMO and LUMO energy values to be -6.55 eV and -1.38 eV, respectively. mdpi.com This resulted in a HOMO-LUMO energy gap of 5.16 eV. mdpi.com The distribution of these orbitals showed that the electron density was primarily located on the heteroatoms. mdpi.com For a dinuclear copper(II) complex with 4-aminobenzoate, DFT calculations using the B3LYP/6-31G/LANL2DZ level of theory also indicated that charge transfer occurs within the complex. researchgate.net

Table 1: Calculated Frontier Orbital Energies and Energy Gaps for a Cu(II) Complex

| Parameter | Energy (eV) | Reference |

|---|---|---|

| EHOMO | -6.55 | mdpi.com |

| ELUMO | -1.38 | mdpi.com |

| ΔE (HOMO-LUMO Gap) | 5.16 | mdpi.com |

Data for a mononuclear Cu(II) 4-chlorobenzoate benzimidazole complex. mdpi.com

Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. dergipark.org.tryoutube.com The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. libretexts.org Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (nucleophilic centers), while blue regions indicate positive potential, representing electron-deficient areas (electrophilic centers). youtube.comresearchgate.net

For a copper(II) 4-chlorobenzoate complex, an MEP map was generated from its optimized geometry at the B3LYP/6-31G(d,p) level of theory. mdpi.com The potential values ranged from -0.237 esu (red) to +0.237 esu (blue/gray). The analysis revealed that the negative potential was concentrated around the oxygen and nitrogen atoms, identifying them as the primary nucleophilic regions due to their high electron density. mdpi.com Conversely, the hydrogen and carbon atoms were identified as electrophilic regions. mdpi.com Such maps are crucial for understanding intermolecular interactions, such as hydrogen bonding. dergipark.org.tr

Reactivity Parameters from Electronic Structure

The energies of the frontier molecular orbitals (HOMO and LUMO) can be used to calculate a variety of global chemical reactivity descriptors. nih.govirjweb.com These parameters, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. physchemres.org

The key reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I = -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A = -ELUMO.

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a molecule's polarizability.

Electronegativity (χ): The power of an atom to attract electrons to itself. It is given by χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / 2η.

Calculations for a copper(II) 4-chlorobenzoate complex based on its HOMO (-6.55 eV) and LUMO (-1.38 eV) energies showed it to be highly polarizable and reactive. mdpi.com

Calculated Spectroscopic Parameters

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental assignments.

In the study of a dinuclear oxalate-bridged copper(II) complex containing benzoate ligands, the Electron Paramagnetic Resonance (EPR) g-tensor values were calculated using DFT. mdpi.com The experimental X-band EPR spectrum showed an axial profile with g⊥ = 2.09 and g|| = 2.26. The DFT-computed g-values (g⊥ = 2.06 and g|| = 2.21) were in excellent agreement with the experimental results, supporting the characterization of a tetragonally-distorted copper(II) center. mdpi.com Similarly, for other copper(II) complexes, calculated EPR parameters have shown good correlation with experimental values, confirming the ground state of the unpaired electron. rsc.orgosti.gov

Table 2: Comparison of Experimental and DFT-Calculated EPR g-Values for a Dinuclear Cu(II) Complex

| Parameter | Experimental Value | Calculated (DFT) Value | Reference |

|---|---|---|---|

| g⊥ | 2.09 | 2.06 | mdpi.com |

| g|| | 2.26 | 2.21 | mdpi.com |

Data for [{Cu(bipy)(bzt)(OH₂)}₂(µ-ox)]. mdpi.com

DFT is also used to calculate vibrational frequencies (IR and Raman), which, after appropriate scaling, can be compared with experimental spectra to aid in the assignment of vibrational modes. acs.orgscience.gov

Prediction of Magnetic Exchange Coupling Constants (J values)

For binuclear and polynuclear this compound complexes, DFT is a crucial tool for predicting the magnetic exchange coupling constant (J), which describes the nature (ferromagnetic or antiferromagnetic) and strength of the magnetic interaction between copper centers. The broken-symmetry (BS) approach within the DFT framework is commonly used for this purpose. nih.govarxiv.org This method calculates the energies of the high-spin (ferromagnetic) state and a low-spin "broken-symmetry" state, from which the J value can be extracted. mdpi.com

In a dinuclear oxalate-bridged copper(II) complex with benzoate as a co-ligand, experimental magnetic measurements indicated a weak intramolecular ferromagnetic interaction (J = +2.9 cm⁻¹). mdpi.comunifi.it DFT calculations, using the PBE0 functional and the broken-symmetry approach, predicted a J value of +7.72 cm⁻¹. unifi.it Although the magnitude differs, the calculation correctly predicted the ferromagnetic nature (positive J value) of the interaction, showing good qualitative agreement. mdpi.comunifi.it In other copper(II) carboxylate systems, DFT calculations have successfully predicted both ferromagnetic and antiferromagnetic interactions, depending on the specific bridging ligands and geometry. ufl.edu The accuracy of the calculated J value can be sensitive to the choice of the functional and basis set. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the electronic absorption spectra of molecules. doi.orgnih.govscience.gov It calculates the vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in a UV-Vis spectrum. doi.orgrespectprogram.org

TD-DFT calculations on copper(II) complexes help in assigning the observed absorption bands to specific electronic transitions, such as d-d transitions localized on the metal center or charge-transfer (CT) transitions between the metal and ligands (LMCT or MLCT). doi.orgresearchgate.net For instance, in copper(II) complexes with N-donor ligands and benzoate derivatives, TD-DFT has been used to analyze the UV-Vis spectra. doi.orgresearchgate.net The calculations can confirm that bands in the visible region are due to d-d transitions, while more intense bands in the UV region often correspond to ligand-to-metal charge transfer (LMCT) or intraligand (ILCT) transitions. doi.org The choice of functional, such as CAM-B3LYP or M06-2X, and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) are important for achieving good agreement with experimental spectra. doi.org

Quantum Chemical Topology Approaches (e.g., QTAIM, NCI Plots) for Non-Covalent Interactions

The supramolecular assembly and crystal packing of this compound and related complexes are significantly influenced by a network of non-covalent interactions. researchgate.net Quantum Chemical Topology (QCT) approaches, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, are indispensable tools for identifying, visualizing, and quantifying these weak interactions. researchgate.netresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to partition a molecule into atomic basins. researchgate.netpreprints.org This method allows for the characterization of chemical bonds and non-covalent interactions through the analysis of critical points in the electron density. A bond critical point (BCP) found between two atoms is indicative of an interaction. preprints.org The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the interaction. For instance, low ρ and positive ∇²ρ values are characteristic of non-covalent interactions like hydrogen bonds and van der Waals forces. researchgate.net In studies of benzoate-containing metal complexes, QTAIM has been used to substantiate the presence of N–H···O, C–H···O, and C–H···π interactions by identifying their respective BCPs and bond paths. preprints.org

Non-Covalent Interaction (NCI) Plots: The NCI plot method is a visualization technique based on the electron density and its derivatives, specifically the reduced density gradient (RDG). researchgate.netscirp.org It is highly effective for visualizing weak and non-covalent interactions in real space. researchgate.net The analysis generates 3D isosurfaces that are color-coded to indicate the type and strength of the interaction: